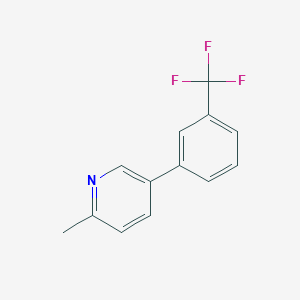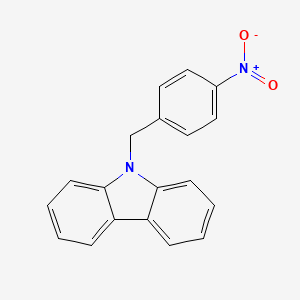
9-(4-nitrobenzyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Nitrobenzyl)-9H-carbazole: is a chemical compound characterized by its unique structure, which includes a carbazole core and a 4-nitrobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-nitrobenzyl)-9H-carbazole typically involves the reaction of carbazole with 4-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(4-Nitrobenzyl)-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(4-Nitrobenzyl)-9H-carbazole is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its biological activity, including its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for applications in advanced materials science.
Wirkmechanismus
The mechanism by which 9-(4-nitrobenzyl)-9H-carbazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and disrupt cellular processes, leading to cell death. It also modulates signaling pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
DNA Binding: The compound can intercalate with DNA, causing structural changes and interfering with replication and transcription.
Apoptosis Induction: It activates caspases and other apoptotic proteins, leading to programmed cell death.
Cell Cycle Arrest: The compound can inhibit cyclin-dependent kinases (CDKs), resulting in cell cycle arrest and preventing cell division.
Vergleich Mit ähnlichen Verbindungen
Carbazole: The parent compound, carbazole, lacks the nitrobenzyl group and has different biological and chemical properties.
9H-Phenanthridine: A structurally related compound with similar applications in organic synthesis and material science.
9H-Pyrido[3,4-b]carbazole: Another derivative of carbazole with potential biological activity.
Uniqueness: 9-(4-nitrobenzyl)-9H-carbazole stands out due to its specific functional groups and the resulting biological activity. Its ability to induce apoptosis and inhibit tumor growth makes it distinct from other carbazole derivatives.
Eigenschaften
CAS-Nummer |
56663-43-5 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
9-[(4-nitrophenyl)methyl]carbazole |
InChI |
InChI=1S/C19H14N2O2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12H,13H2 |
InChI-Schlüssel |
TVKLTWFBGKNFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


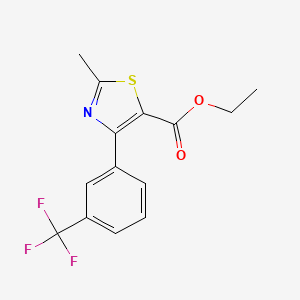
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
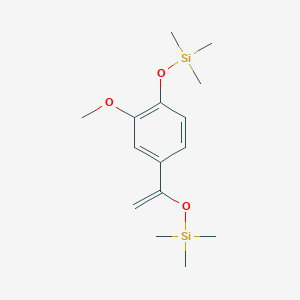
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
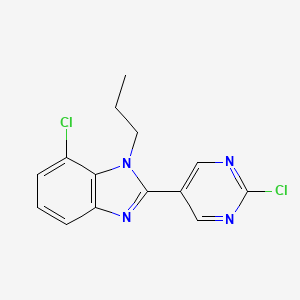
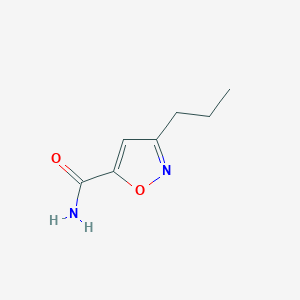
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
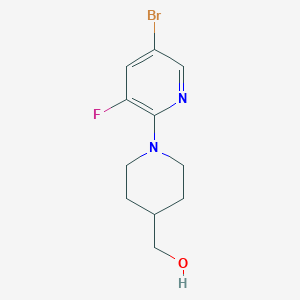


![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
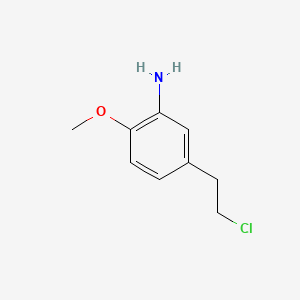
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
